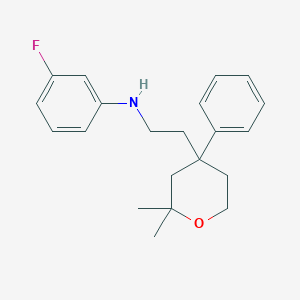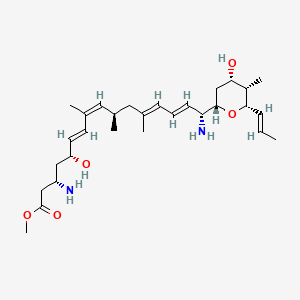
Antiparasitic agent-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-21 is a novel compound with significant activity against parasitic infections, particularly those caused by Naegleria fowleri. This compound has shown promising results in preclinical studies, demonstrating excellent blood-brain barrier permeability and selective antiparasitic activity .
准备方法
The synthesis of antiparasitic agent-21 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its antiparasitic properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
化学反应分析
Antiparasitic agent-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Antiparasitic agent-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those affecting the central nervous system.
Industry: Utilized in the development of new antiparasitic drugs and formulations
作用机制
The mechanism of action of antiparasitic agent-21 involves the inhibition of key enzymes and pathways essential for the survival of parasitic organisms. It targets specific molecular structures within the parasites, disrupting their metabolic processes and leading to their eventual death. The compound’s ability to cross the blood-brain barrier enhances its efficacy against central nervous system infections .
相似化合物的比较
Antiparasitic agent-21 can be compared with other similar compounds, such as:
Ivermectin: A broad-spectrum antiparasitic agent that inhibits gamma-aminobutyric acid (GABA)-gated chloride channels.
Metronidazole: A nitroimidazole used to treat various parasitic infections.
Praziquantel: An anthelmintic medication effective against parasitic worm infections.
What sets this compound apart is its selective activity against Naegleria fowleri and its excellent blood-brain barrier permeability, making it a unique and promising candidate for treating central nervous system infections .
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |
InChI 键 |
LGNBLHHDEFNGPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


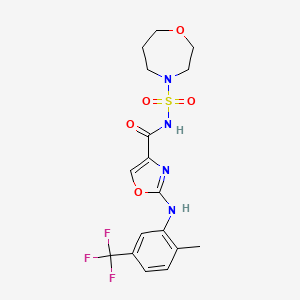
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

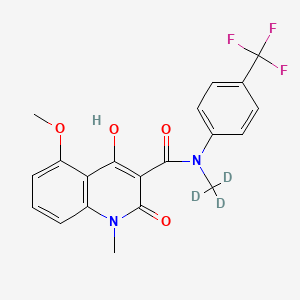
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
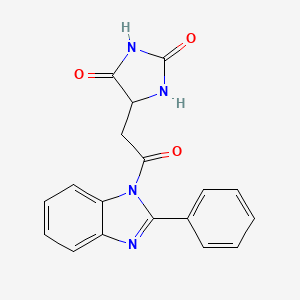
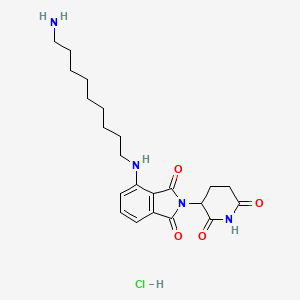
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
